molecular formula C16H14N4O2S B2722827 N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide CAS No. 551930-95-1

N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide

Cat. No.: B2722827
CAS No.: 551930-95-1
M. Wt: 326.37
InChI Key: JISDYWGAPJETSY-UHFFFAOYSA-N
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Description

N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide is a complex organic compound that features a unique combination of phenyl, pyrrole, and thienyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Mechanism of Action

Target of Action

The primary targets of N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide Similar compounds have been synthesized as inhibitors of human carbonic anhydrase (hca) .

Mode of Action

The specific interaction between This compound Similar compounds have shown potential to inhibit the wnt/β-catenin signaling pathway .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have shown potential to inhibit the wnt/β-catenin signaling pathway , which plays a crucial role in cell growth and differentiation.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown potential to inhibit the wnt/β-catenin signaling pathway , which could result in changes in cell growth and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thienyl-pyrrole intermediate, followed by the introduction of the phenyl group and subsequent hydrazinecarboxamide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are investigated in various biological assays.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinecarboxamide derivatives and molecules containing phenyl, pyrrole, and thienyl groups. Examples include:

  • N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide analogs with different substituents on the phenyl or thienyl rings.
  • Compounds with similar core structures but different functional groups, such as this compound derivatives with alkyl or halogen substitutions.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(14-13(8-11-23-14)20-9-4-5-10-20)18-19-16(22)17-12-6-2-1-3-7-12/h1-11H,(H,18,21)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISDYWGAPJETSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330091
Record name 1-phenyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822272
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551930-95-1
Record name 1-phenyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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